Tetramethyl 1,4,5,8-naphthalenetetracarboxylate
Overview
Description
Tetramethyl 1,4,5,8-naphthalenetetracarboxylate is an organic compound with the chemical formula C18H16O8. It is a derivative of naphthalene, featuring four carboxylate groups esterified with methyl groups. This compound is known for its applications in various fields, including materials science and organic electronics, due to its unique structural and electronic properties.
Mechanism of Action
Target of Action
Tetramethyl 1,4,5,8-naphthalenetetracarboxylate, also known as tetramethyl naphthalene-1,4,5,8-tetracarboxylate, is primarily used as an intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and other organic-linker blocks
Mode of Action
The compound’s mode of action is primarily chemical, involving reactions with other compounds to form complex structures. For instance, it can undergo hydrogenation, deprotection, and dehydration reactions to form novel alicyclic dianhydrides .
Biochemical Pathways
Its primary role is in the synthesis of more complex compounds, particularly in the field of materials science .
Result of Action
The primary result of the action of this compound is the formation of more complex compounds. For example, it has been used in the synthesis of a novel alicyclic dianhydride . It can also be used to synthesize MOF materials .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its reactions typically require specific temperatures and solvents . It is also sensitive to moisture , which can affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl 1,4,5,8-naphthalenetetracarboxylate can be synthesized through the esterification of 1,4,5,8-naphthalenetetracarboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C14H6(COOH)4+4CH3OH→C14H6(COOCH3)4+4H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process is optimized to ensure complete esterification and minimal by-product formation. The use of high-purity reagents and controlled reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 1,4,5,8-naphthalenetetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalenetetracarboxylic dianhydride.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ester groups.
Major Products:
Oxidation: Naphthalenetetracarboxylic dianhydride.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted naphthalenetetracarboxylate esters.
Scientific Research Applications
Tetramethyl 1,4,5,8-naphthalenetetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other naphthalene derivatives and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of high-performance polymers, dyes, and pigments. Additionally, it serves as an intermediate in the manufacture of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Tetramethyl 1,4,5,8-naphthalenetetracarboxylate can be compared with other similar compounds, such as:
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is a key intermediate in the synthesis of this compound and shares similar structural features.
Naphthalene-1,4,5,8-tetracarboxylic acid: The parent acid from which this compound is derived.
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate: A structural isomer with different substitution patterns on the naphthalene ring.
Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the synthesis of advanced materials and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
tetramethyl naphthalene-1,4,5,8-tetracarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-15(19)9-5-6-11(17(21)25-3)14-12(18(22)26-4)8-7-10(13(9)14)16(20)24-2/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAXWPQVFUUSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334390 | |
Record name | tetramethyl naphthalene-1,4,5,8-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31996-10-8 | |
Record name | tetramethyl naphthalene-1,4,5,8-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4,5,8-tetracarboxylic acid tetramethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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